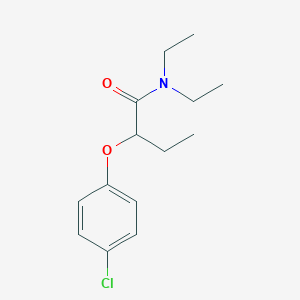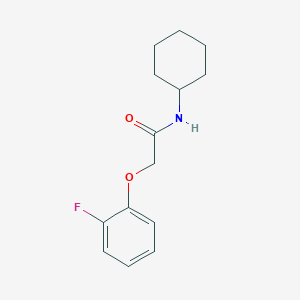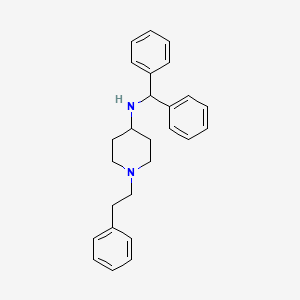
2-(4-chlorophenoxy)-N,N-diethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N,N-diethylbutanamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is used to protect against a variety of insects, including mosquitoes, ticks, and biting flies.
作用機序
The mechanism of action of 2-(4-chlorophenoxy)-N,N-diethylbutanamide is not fully understood. However, it is believed that this compound works by interfering with the insect's ability to detect human scent. Insects are attracted to humans by the carbon dioxide we exhale and the lactic acid we produce in our sweat. This compound masks these odors, making it difficult for insects to locate humans.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in humans. However, it can cause skin irritation and allergic reactions in some individuals. This compound can also be toxic to aquatic life and should be used with caution around water sources.
実験室実験の利点と制限
2-(4-chlorophenoxy)-N,N-diethylbutanamide is a widely used insect repellent that has been extensively studied for its insect-repelling properties. It is effective at repelling a variety of insects, including mosquitoes, ticks, and biting flies. However, this compound has some limitations when used in lab experiments. This compound can interfere with some chemical reactions and should be used with caution in certain experiments.
将来の方向性
There are several future directions for research on 2-(4-chlorophenoxy)-N,N-diethylbutanamide. One area of research is the development of new insect repellents that are more effective and less toxic than this compound. Another area of research is the study of the ecological impact of this compound on aquatic life. Additionally, research is needed to better understand the mechanism of action of this compound and its effects on human health.
合成法
The synthesis method of 2-(4-chlorophenoxy)-N,N-diethylbutanamide involves the reaction of 4-chlorophenol with diethylbutylamine in the presence of a catalyst. The reaction produces this compound and water. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.
科学的研究の応用
2-(4-chlorophenoxy)-N,N-diethylbutanamide has been extensively studied for its insect-repelling properties. Scientific research has shown that this compound is effective at repelling a variety of insects, including mosquitoes, ticks, and biting flies. This compound has been used for decades in the field of public health to prevent the spread of insect-borne diseases such as malaria, dengue fever, and West Nile virus.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N,N-diethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-4-13(14(17)16(5-2)6-3)18-12-9-7-11(15)8-10-12/h7-10,13H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCCQKYTERRODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CC)CC)OC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-1,3,4-thiadiazole](/img/structure/B5323135.png)
![3-[5-(4-chloro-3-nitrophenyl)-2-furyl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5323138.png)
![4-bromo-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5323142.png)

![2-(acetylamino)-N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-3-hydroxypropanamide](/img/structure/B5323162.png)
![8-methoxy-2-{[(2S,5R)-5-(1,4-oxazepan-4-ylmethyl)tetrahydrofuran-2-yl]methyl}quinoline](/img/structure/B5323167.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5323174.png)
![1-(2-fluorobenzoyl)-2-[3-(4-methoxyphenyl)-5-isoxazolyl]azepane](/img/structure/B5323185.png)
![4-[(1-benzyl-1H-imidazol-2-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5323193.png)
![N-(sec-butyl)-5-pyrazolo[1,5-a]pyridin-7-yl-2-furamide](/img/structure/B5323201.png)
![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-pyridinecarboxamide](/img/structure/B5323226.png)
![5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323232.png)
![4-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-1-(4-fluorobenzyl)-2-isopropyl-1,4-diazepane](/img/structure/B5323237.png)
